N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Lipophilicity Permeability Drug Design

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1) is a synthetic phenylacetamide derivative with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol. It is characterized by a 2-chloroacetyl group attached to a phenyl ring, which is further linked to an isobutyramide (2-methylpropanamide) moiety.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7
CAS No. 851398-77-1
Cat. No. B2559746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
CAS851398-77-1
Molecular FormulaC12H14ClNO2
Molecular Weight239.7
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl
InChIInChI=1S/C12H14ClNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)
InChIKeySRCHFZSYXCYZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1) for Research


N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1) is a synthetic phenylacetamide derivative with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol [1]. It is characterized by a 2-chloroacetyl group attached to a phenyl ring, which is further linked to an isobutyramide (2-methylpropanamide) moiety [2]. This compound is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis, where the electrophilic chloroacetyl group serves as a reactive handle for nucleophilic substitution or a warhead for covalent inhibition . Commercially, it is supplied by vendors such as Fluorochem, Santa Cruz Biotechnology, and ChemScene, typically at a purity of ≥95% .

Why N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide Cannot Be Replaced with a Generic Analog


N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is not a commodity research chemical; its utility is defined by the specific combination of a highly electrophilic chloroacetyl warhead and a sterically bulky, lipophilic isobutyramide tail [1]. A seemingly minor structural change, such as replacing the isobutyramide with a simpler acetamide group (as in the analog N-[4-(2-chloroacetyl)phenyl]acetamide, CAS 140-49-8), fundamentally alters key physicochemical properties. LogP decreases significantly, impacting membrane permeability, and the different hydrogen-bonding capacity influences target binding affinity in structural biology contexts . Furthermore, the steric bulk adjacent to the amide bond can be a critical determinant of reactivity in subsequent synthetic steps, dictating yields and selectivity in multi-step syntheses. Using a generic alternative without validating these parameters can compromise synthetic efficiency or lead to a complete loss of biological activity in a designed covalent probe.

Quantitative Differentiation of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide from Closest Analogs


Enhanced Lipophilicity for Superior Membrane Penetration vs. Acetamide Analog

The target compound possesses significantly higher lipophilicity than its closest N-acetyl analog. This is critical for membrane permeability in cell-based assays. The predicted XLogP3-AA for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is 2.4 [1]. In contrast, the analog where the isobutyramide is replaced with a simple acetamide group (N-[4-(2-chloroacetyl)phenyl]acetamide) has a calculated XLogP of approximately 1.0 [2]. This >1-log unit increase suggests a roughly 10-fold higher partition coefficient in an octanol/water system.

Lipophilicity Permeability Drug Design

Differentiated Hydrogen-Bonding Profile for Refined Target Engagement

The target compound's unique amide tail introduces a distinct hydrogen-bonding profile compared to simpler analogs. It presents one hydrogen bond donor and two hydrogen bond acceptors [1]. In contrast, N-[4-(2-chloroacetyl)phenyl]acetamide also has one donor and two acceptors, but the steric environment around the isobutyramide carbonyl in the target compound restricts its accessibility . This creates a measurable difference in the geometry and strength of intermolecular interactions with biological targets.

Medicinal Chemistry Covalent Inhibitor Structure-Activity Relationship

Verified Purity and Supply Chain Reliability from Multiple Commercial Sources

While many niche building blocks suffer from inconsistent availability, N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is solidified as a reliably sourced compound. Its commercial availability at a standardized purity of ≥95% is confirmed by multiple independent vendors, including Fluorochem, Santa Cruz Biotechnology (sc-355295), and ChemScene (CS-0224737) . This contrasts with less common analogs like the cyclopropanecarboxamide variant (CAS 919724-49-5), which are not listed by major research chemical suppliers, creating high procurement risk and lead time uncertainty for project planning.

Chemical Procurement Quality Control Reproducibility

Cost-Effective Entry Point for SAR Studies Over Dedicated Heterocyclic Synthons

For medicinal chemistry campaigns requiring a 2-chloroacetyl phenyl scaffold, this compound offers a cost-effective entry point ($266.00 for 1g at Santa Cruz Biotechnology) compared to purchasing or synthesizing dedicated heterocyclic synthons . For instance, a similarly functionalized piperazine derivative (2-chloro-1-(4-methoxyindolin-1-yl)propan-1-one) is priced at a premium and lacks the divergent synthetic potential offered by the reactive ketone and amide handles present in this compound . The target compound's dual functionality allows for a greater number of synthetic transformations per gram of starting material.

SAR Study Cost Chemical Biology Medicinal Chemistry

Optimal Application Scenarios for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide in R&D


Design and Synthesis of Cell-Permeable Covalent Kinase Probes

The compound's elevated LogP (2.4) compared to its acetamide analog makes it the preferred precursor for synthesizing cell-permeable covalent probes. Its hydrophobic isobutyramide tail enhances passive diffusion across cell membranes, a critical requirement for targeting intracellular kinases. Quantitative evidence confirms this lipophilicity advantage, which directly informs its selection in probe design over more polar alternatives [1].

Divergent Synthesis for High-Throughput SAR Library Generation

With two reactive handles—the electrophilic chloroacetyl group for nucleophilic substitution and the amide for peptide coupling—this scaffold enables divergent library synthesis. A procurement specialist can justify its higher upfront cost ($266/g) over a simpler synthon by its ability to generate two distinct series of analogs from one starting material, effectively halving the cost per chemical series explored .

Selective Conjugation to a Specific Cysteine or Lysine Residue

In structural biology, the steric hindrance imposed by the isobutyramide tail of this compound is a key design feature for achieving site-selectivity. When targeting a protein with multiple nucleophilic sites, the hindered amide carbonyl is less likely to engage in non-specific interactions compared to an unhindered acetamide analog, a class-level inference that guides its use in obtaining homogeneous protein-small molecule conjugates for crystallization or Cryo-EM studies .

Reproducible Multi-Step Synthesis of Advanced Intermediates

The confirmed availability of this compound from multiple vendors at a guaranteed purity of ≥95% ensures batch-to-batch reproducibility in multi-step academic or industrial syntheses. This mitigates the risk of failure due to impure starting materials, a common issue with less-established building blocks. The documented supplier network provides procurement security for long-term lead optimization projects .

Technical Documentation Hub

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